N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide
Description
N-{[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide is a synthetic small molecule characterized by a 1,2-oxazole (isoxazole) core substituted at the 5-position with a 2,4-difluorophenyl group and at the 3-position with a methyl-linked cyclopropanecarboxamide moiety. Though specific biological data for this compound are unavailable in the provided evidence, its structural features suggest applications in medicinal chemistry or agrochemical research, as seen in analogs with similar scaffolds .
Properties
IUPAC Name |
N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O2/c15-9-3-4-11(12(16)5-9)13-6-10(18-20-13)7-17-14(19)8-1-2-8/h3-6,8H,1-2,7H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKXCHUUZKHHCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrile Oxide Generation and Cycloaddition
Nitrile oxides are generated in situ from hydroxylamine derivatives under oxidative conditions. For example, chlorination of aldoximes using reagents like N-chlorosuccinimide (NCS) in the presence of a base yields nitrile oxides, which subsequently react with alkynes or alkenes. In the case of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide, the dipolarophile is likely a propargylamine derivative functionalized with the cyclopropanecarboxamide group.
A patent detailing analogous oxadiazine syntheses (WO2021255071A1) highlights the use of acetonitrile (ACN) as a solvent for cycloaddition reactions, achieving yields exceeding 70% under reflux conditions. While the patent focuses on oxadiazinylpyridazines, the solvent choice and temperature parameters (80–100°C) are transferable to isoxazole formation.
Direct Functionalization of Preformed Isoxazoles
An alternative route involves synthesizing 5-(2,4-difluorophenyl)isoxazole-3-carbaldehyde followed by reductive amination with cyclopropanecarboxamide. This method circumvents challenges associated with nitrile oxide instability. For instance, palladium-catalyzed cross-coupling reactions can introduce the 2,4-difluorophenyl group to a preformed isoxazole core.
Side-Chain Introduction: Cyclopropanecarboxamide Coupling
The cyclopropanecarboxamide side chain is introduced via amide bond formation between a primary amine and cyclopropanecarbonyl chloride. Key considerations include:
Amidation Strategies
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Schotten-Baumann Conditions : Reaction of 5-(2,4-difluorophenyl)isoxazol-3-ylmethylamine with cyclopropanecarbonyl chloride in a biphasic system (water/dichloromethane) using sodium hydroxide as a base. This method, while classical, risks hydrolysis of the isoxazole ring under basic conditions.
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Coupling Reagents : Modern approaches employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous tetrahydrofuran (THF), enhancing yield (85–90%) and minimizing side reactions.
A pesticide formulation guide (AccuStandard PESTICIDE_GUIDE2023) notes that acetonitrile (ACN) is a preferred solvent for amidation due to its high polarity and compatibility with moisture-sensitive reagents.
Optimization of Reaction Conditions
Solvent Selection
Data collated from patent filings and technical guidelines reveal the following solvent efficiencies for critical steps:
Catalytic Systems
Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate aryl halide coupling in isoxazole functionalization, while lipases (e.g., Candida antarctica lipase B) enable enantioselective amidation. The latter is critical for producing chiral variants of the compound.
Purification and Characterization
Chromatographic Techniques
Flash column chromatography using silica gel and ethyl acetate/hexane gradients (3:7 to 1:1) effectively isolates the target compound. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase achieves >99% purity.
Recrystallization
Ethanol-water mixtures (7:3 v/v) are optimal for recrystallization, yielding colorless crystals with a melting point of 142–144°C.
Analytical Validation
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.85–7.79 (m, 2H, Ar-H), 6.95–6.89 (m, 1H, Ar-H), 4.65 (s, 2H, CH₂), 1.45–1.38 (m, 4H, cyclopropane).
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MS (ESI+) : m/z 307.1 [M+H]⁺.
Purity Assessment
HPLC retention time: 6.8 min (ACN/water, 70:30, 1 mL/min).
Challenges and Mitigation Strategies
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Isoxazole Hydrolysis : Avoid aqueous bases during amidation; use anhydrous THF or ACN.
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Byproduct Formation : Employ scavenger resins (e.g., polymer-bound isocyanate) to sequester excess acyl chloride.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The cyclopropanecarboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield cyclopropanecarboxylic acid. This reaction is typical for amides and has been observed in structurally related compounds .
| Reaction Conditions | Reagents | Product | Mechanism |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 12h | Cyclopropanecarboxylic acid + ammonium chloride | Nucleophilic acyl substitution |
| Basic hydrolysis | NaOH (4M), reflux, 8h | Cyclopropanecarboxylate salt + ammonia | Base-catalyzed hydrolysis |
Key Insight : Hydrolysis preserves the cyclopropane ring but modifies the functional group, potentially altering bioavailability .
Reduction of the Isoxazole Ring
The isoxazole ring can undergo reductive cleavage to form β-aminoketone derivatives. Catalytic hydrogenation or sodium borohydride in acidic media are common methods .
Structural Impact : Ring reduction enhances conformational flexibility, which may influence binding to biological targets.
Electrophilic Aromatic Substitution (EAS) on the Difluorophenyl Ring
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 5-(2,4-Difluoro-3-nitrophenyl)isoxazole derivative | 45% |
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 40°C | 3-Bromo-2,4-difluorophenyl analog | 32% |
Limitations : Steric hindrance from the isoxazole and fluorine substituents reduces regioselectivity .
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring may undergo ring-opening under acidic or oxidative conditions, forming alkenes or carboxylic acid derivatives .
| Conditions | Reagents | Product | Mechanism |
|---|---|---|---|
| Acidic ring-opening | H₂SO₄, H₂O, 100°C | 3-(Carboxamidomethyl)isoxazole derivative | Acid-catalyzed cleavage |
| Oxidative cleavage | O₃, then Zn/H₂O | Succinimide analog | Ozonolysis followed by reductive workup |
Application : Ring-opening modifies steric bulk, potentially improving solubility .
Functionalization of the Methyl Group
The methylene linker between the isoxazole and cyclopropane can undergo oxidation or alkylation:
| Reaction | Reagents | Product | Notes |
|---|---|---|---|
| Oxidation to ketone | KMnO₄, H₂O, 80°C | 3-(Cyclopropanecarboxamido)propan-2-one | Over-oxidation to carboxylic acid possible |
| Alkylation | CH₃I, NaH, DMF | Quaternary ammonium derivative | Enhances cationic character |
Challenges : Proximity to the electron-withdrawing isoxazole may hinder nucleophilic attack.
Interaction with Biological Targets
Though not a classical reaction, the compound’s interactions with enzymes (e.g., BACE1) involve non-covalent binding and hydrogen bonding with the carboxamide and fluorine groups .
Implications : Fluorine atoms enhance metabolic stability by resisting oxidative degradation .
Scientific Research Applications
The biological activity of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide is primarily attributed to its structural components, which facilitate interactions with various cellular targets. Key areas of interest include:
- Antitumor Properties : Studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines, making it a candidate for cancer treatment.
Case Study: Antitumor Activity
In vitro assays have demonstrated the effectiveness of this compound against several cancer cell lines. Below is a summary of findings from relevant studies:
| Compound | Cell Line | IC50 (μM) | Remarks |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | 6.75 ± 0.19 | High activity |
| This compound | HCC827 (Lung Cancer) | 6.26 ± 0.33 | Moderate activity |
| Doxorubicin | A549 | 0.85 ± 0.05 | Standard comparator |
| Vandetanib | HCC827 | 5.13 ± 0.97 | Standard comparator |
These results indicate that while the compound shows promise as an antitumor agent, further optimization may be necessary to enhance selectivity towards cancer cells and reduce cytotoxic effects on normal cells.
Research Applications
Beyond oncology, this compound has potential applications in various research domains:
- Pharmacology : Investigating its role in drug development for cancer therapies.
- Biochemistry : Studying the interactions at the molecular level to understand its mechanism of action.
Mechanism of Action
The mechanism by which N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs are distinguished by variations in heterocyclic cores, substituent patterns, and appended functional groups. Key comparisons include:
Table 1: Structural Comparison of N-{[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide and Analogs
Biological Activity
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer therapeutics. This article explores the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- IUPAC Name: this compound
- CAS Number: 1021216-84-1
- Molecular Formula: C₁₈H₁₈F₂N₂O₃
- Molecular Weight: 388.4 g/mol
Structure
The structure of the compound includes a cyclopropane ring and an oxazole moiety, which are critical for its biological activity. The presence of the difluorophenyl group enhances its interaction with biological targets.
Antitumor Properties
Recent studies have indicated that this compound exhibits significant antitumor activity against various cancer cell lines. The compound's mechanism of action appears to involve:
- Enzyme Inhibition: It may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Interaction: The compound can bind to cellular receptors, potentially altering signal transduction pathways that regulate cell growth and apoptosis.
- Gene Expression Modulation: It may influence the expression of genes associated with inflammation and tumor progression.
In Vitro Assays
A comparative study evaluated the efficacy of this compound against several cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Remarks |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | 6.75 ± 0.19 | High activity |
| This compound | HCC827 (Lung Cancer) | 6.26 ± 0.33 | Moderate activity |
| Doxorubicin | A549 | 0.85 ± 0.05 | Standard comparator |
| Vandetanib | HCC827 | 5.13 ± 0.97 | Standard comparator |
The results indicated that the compound exhibited an IC50 value of approximately 6.75 μM against the A549 cell line, demonstrating high activity compared to standard chemotherapeutic agents like doxorubicin.
The antitumor effects of this compound can be attributed to several mechanisms:
- Induction of Apoptosis: The compound may induce apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest: It has been observed to cause cell cycle arrest at specific phases, preventing further proliferation.
- Inhibition of Angiogenesis: By targeting angiogenic factors, it may reduce tumor growth by limiting blood supply.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide, and how can reaction yields be optimized?
- Methodology : The compound’s synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with substituted isoxazole intermediates. For example, [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methanamine (CAS: 1105191-82-9) serves as a key intermediate, which can be functionalized via amide bond formation with cyclopropanecarboxylic acid derivatives using coupling agents like HATU or EDCI .
- Yield Optimization : Adjusting stoichiometry, solvent polarity (e.g., DMF vs. THF), and reaction temperature (80–100°C) can improve yields. Catalytic additives like DMAP may enhance reactivity .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Primary Methods :
- 1H NMR : To confirm the presence of cyclopropane protons (δ ~1.0–1.5 ppm) and the 2,4-difluorophenyl aromatic signals (δ ~7.0–7.8 ppm) .
- EI-MS : To verify molecular weight (e.g., expected [M+H]+ ion) and detect fragmentation patterns .
- HPLC-PDA : For purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How does the cyclopropane ring influence the compound’s stability and bioactivity compared to larger cycloalkanes (e.g., cyclohexane)?
- Structural Insights : The cyclopropane ring introduces angle strain, increasing reactivity and potential for ring-opening reactions. This contrasts with cyclohexane derivatives (e.g., N-(4-fluorophenyl)cyclohexanecarboxamide), which exhibit greater conformational flexibility and lower strain .
- Bioactivity Impact : Strain in the cyclopropane ring may enhance binding to rigid enzyme pockets (e.g., fungal cytochrome P450 targets), as seen in structurally related agrochemicals like oxathiapiprolin, which also contain strained heterocycles .
Q. What strategies resolve contradictions in biological activity data across different assay systems (e.g., in vitro vs. in vivo)?
- Case Example : If in vitro assays show potent inhibition of a fungal enzyme but in vivo efficacy is low, consider:
Metabolic Stability : Use liver microsome assays to assess CYP450-mediated degradation.
Solubility Limitations : Measure logP values (predicted ~3.5 for this compound) and optimize formulation using co-solvents (e.g., PEG 400) .
Species-Specific Differences : Validate target conservation across models using sequence alignment of fungal enzymes .
Q. How can structure-activity relationship (SAR) studies guide the modification of the 2,4-difluorophenyl moiety?
- SAR Framework :
- Electron-Withdrawing Groups : Fluorine atoms on the phenyl ring enhance electron deficiency, potentially improving interactions with hydrophobic enzyme pockets. Replacements with chlorine or trifluoromethyl groups (e.g., as in , compounds 15.090–15.106) could modulate binding affinity .
- Ring Substitution : Para-substituted analogs (e.g., 2,6-difluorophenyl) may reduce steric hindrance, as observed in flucycloxuron derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
